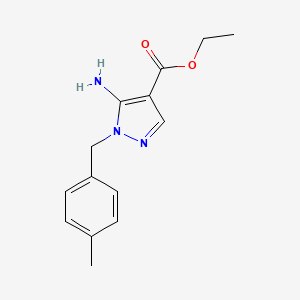

ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

描述

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-(4-methylbenzyl)hydrazine with ethyl acetoacetate under reflux conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反应分析

Types of Reactions

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Pharmaceutical Applications

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is being investigated for its potential as a therapeutic agent in several medical conditions:

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, making it a candidate for developing anti-inflammatory medications. Studies have shown that modifications to the pyrazole structure can enhance its efficacy compared to traditional anti-inflammatory drugs like diclofenac sodium .

- Analgesic Activity : The compound is also explored for its analgesic properties, potentially providing an alternative to existing pain management therapies. Its mechanism involves modulation of pain pathways, which could lead to innovative pain relief solutions .

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The synthesis of related pyrazole derivatives has demonstrated promising activity against various cancer cell lines, indicating potential for further investigation in oncology .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an important intermediate in the development of agrochemicals:

- Herbicides and Fungicides : The compound is utilized in synthesizing herbicides and fungicides that enhance crop yield and protect against pests. Its effectiveness in promoting plant health while controlling unwanted flora makes it valuable in sustainable agriculture practices .

- Plant Growth Regulators : Research has indicated that this compound can act as a plant growth regulator, influencing growth patterns and improving resistance to environmental stressors .

Material Science

The compound's unique chemical structure allows for various applications in material science:

- Polymer Development : this compound is used in creating novel polymers with enhanced properties such as durability and resistance to environmental factors. These materials are crucial for industrial applications where longevity and performance are essential .

- Coatings : Its application extends to coatings that require high resistance to wear and environmental degradation, making it suitable for use in protective coatings across different industries .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

作用机制

The mechanism of action of ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

相似化合物的比较

Similar Compounds

- 5-Amino-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile

- Ethyl 5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

- 5-Amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Uniqueness

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for drug development .

生物活性

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in various fields, particularly in agricultural chemistry and pharmaceutical development . This article provides an overview of its biological activity, applications, and relevant research findings.

- Molecular Formula: C₁₄H₁₇N₃O₂

- Molecular Weight: 259.31 g/mol

- CAS Number: 15001-11-3

- Melting Point: 114–116 °C

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects: Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The compound has shown promising results in reducing inflammation markers in various assays.

- Antimicrobial Properties: Pyrazole derivatives, including this compound, have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Agricultural Applications: This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its application enhances crop yields and protects against pests .

Case Studies and Experimental Data

- Anti-inflammatory Activity:

- Antimicrobial Efficacy:

- Agricultural Chemistry Applications:

Comparative Biological Activity Table

属性

IUPAC Name |

ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-19-14(18)12-8-16-17(13(12)15)9-11-6-4-10(2)5-7-11/h4-8H,3,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZBHWKKQUNVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331586 | |

| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879433-31-5 | |

| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。